In Vivo Antiplatelet Activity: Direct Comparison with Sulfinpyrazone and Dipyridamole in the Rat Filter-Loop Model
In the only published head-to-head comparison, 5-oxocyclopent-1-ene-1-heptanoic acid (AY-16,804) was evaluated alongside three reference antiplatelet agents in a rat filter-loop assay (in vivo) and the Born optical-density method (in vitro). AY-16,804 exhibited platelet aggregation inhibitory activity in both models comparable to sulfinpyrazone. In stark contrast, dipyridamole failed to inhibit aggregation in vivo under identical conditions, despite being a clinically used antiplatelet drug. Prostaglandin E1 was the most potent agent across both assays, serving as a positive control . This binary outcome—active in vivo vs. inactive for dipyridamole—constitutes a functionally decisive differentiator for researchers selecting a small-molecule antiplatelet probe with in vivo translatability.
| Evidence Dimension | In vivo platelet aggregation inhibition (rat filter-loop model) |
|---|---|
| Target Compound Data | Active (inhibition comparable to sulfinpyrazone) |
| Comparator Or Baseline | Sulfinpyrazone: active in vivo; Dipyridamole: inactive in vivo (no inhibition observed); Prostaglandin E1: most potent in vivo |
| Quantified Difference | Target compound achieved in vivo inhibition; dipyridamole showed complete lack of in vivo inhibition under identical experimental conditions |
| Conditions | Rat filter-loop technique (in vivo flowing blood); Born optical-density method (in vitro PRP). ADP used as aggregation inducer. |
Why This Matters
Procurement for in vivo platelet studies demands compounds with proven whole-animal efficacy; dipyridamole's in vivo inactivity highlights that in vitro potency alone does not predict success, making the in vivo-active AY-16,804 a more translationally relevant choice.
